(E)-5-(2-Carboxvinyl)uracil is a synthetic nucleoside analog that exhibits structural similarities to uracil, a component of RNA. This compound features a carboxyvinyl group at the 5-position of the uracil ring, which imparts unique properties that are of interest in various fields of scientific research, particularly in antiviral and anticancer studies. The compound has been synthesized and evaluated for its potential biological activities, including its ability to inhibit specific enzymes involved in nucleic acid metabolism.
The compound can be synthesized from 2'-deoxyuridine through a series of chemical reactions, including vinylation and carboxylation processes. Its synthesis and properties have been documented in various scientific literature and patents, highlighting its significance in medicinal chemistry and biochemistry.
(E)-5-(2-Carboxvinyl)uracil is classified as a nucleoside analog due to its structural resemblance to naturally occurring nucleosides. It falls under the category of pyrimidine derivatives, specifically modified uracil compounds.
The synthesis of (E)-5-(2-carboxvinyl)uracil typically involves the following key steps:
The reaction conditions for vinylation generally require mild bases or acids to facilitate the addition of the vinyl group. Carboxylation may involve reagents like carbon dioxide or carboxylic acids under specific catalytic conditions. Optimization of these steps is crucial for achieving high yields and purity in the final product .
The molecular structure of (E)-5-(2-carboxvinyl)uracil can be represented by its chemical formula . The compound features a unique arrangement with a carboxyvinyl side chain attached to the uracil base.
(E)-5-(2-carboxvinyl)uracil can undergo several types of chemical reactions:
Common reagents for oxidation include potassium permanganate and hydrogen peroxide. Reducing agents such as sodium borohydride are typically used for reduction processes. The substitution reactions often require mild bases or acids to facilitate nucleophile attack on the uracil ring .
The mechanism of action for (E)-5-(2-carboxvinyl)uracil involves its incorporation into DNA in place of thymidine during nucleic acid synthesis. This incorporation disrupts normal DNA replication and repair processes by inhibiting DNA polymerases and other essential enzymes involved in these pathways. Such disruption can lead to potential antiviral or anticancer effects due to impaired cellular proliferation and survival mechanisms .
(E)-5-(2-carboxvinyl)uracil typically appears as a white to off-white crystalline solid. Its solubility profile indicates that it is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its melting point and boiling point have not been extensively documented but are expected to fall within typical ranges for similar nucleoside analogs .
(E)-5-(2-carboxvinyl)uracil has several scientific applications:
The molecular structure of (E)-5-(2-Carboxyvinyl)uracil (C₆H₆N₂O₄, MW 170.12 g/mol) features a uracil core with a –CH=CH–COOH substituent at the C5 position in trans configuration. X-ray crystallography studies of related uracil derivatives reveal that the carboxylic acid group participates in robust hydrogen-bonding networks, often forming cyclic R₂²(8) motifs with N3–H and C4=O groups of adjacent molecules. This promotes stable crystal packing and influences solubility [3]. The carboxyl group has a pKₐ of ~4.2, enabling pH-dependent ionization that affects membrane permeability and protein binding.
Key physicochemical properties:
Table 1: Spectroscopic Signatures of (E)-5-(2-Carboxyvinyl)uracil
Technique | Key Features | Structural Information |
---|---|---|
¹H NMR (DMSO-d₆) | δ 11.3 (s, 1H, N3-H), 8.1 (d, 1H, =CH-COO), 6.7 (d, 1H, C6-H), 6.3 (d, 1H, =CH-COO) | Confirms vinylic proton coupling (J ≈ 16 Hz, trans-configuration) |
¹³C NMR | δ 167.5 (COOH), 150.1 (C4), 142.5 (C5-vinyl), 136.2 (=CH-COO), 111.8 (C6) | Carboxyl carbon at 167.5 ppm confirms carboxylic acid identity |
IR | 1720 cm⁻¹ (C=O acid), 1690 cm⁻¹ (C4=O), 1655 cm⁻¹ (C2=O), 1620 cm⁻¹ (C=C) | Distinct carbonyl stretching frequencies differentiate acid vs. lactam groups |
(E)-5-(2-Carboxyvinyl)uracil serves as a mechanistic probe and potential inhibitor of key enzymes in pyrimidine metabolism. It competitively inhibits thymidylate synthase (TS) with Kᵢ ≈ 15 μM by mimicking the natural substrate deoxyuridine monophosphate (dUMP). The carboxyl group aligns spatially with the catalytic cysteine residue, preventing the methylation reaction essential for dTMP synthesis. This depletes thymidine nucleotide pools and impairs DNA replication in rapidly dividing cells [1] [2].
In salvage pathways, the compound demonstrates substrate activity for orotate phosphoribosyltransferase (Vₘₐₓ = 40 pmol/min/mg protein), though phosphorylation by thymidine kinase is negligible. Cellular uptake occurs primarily via nucleobase transporters (e.g., ENT2), with intracellular concentrations reaching 50 μM after 2-hour incubation in tumor cell lines. Its metabolism generates two primary products: 5-carboxyuracil via β-oxidation and 5-(2-hydroxyethyl)uracil via reductase activity, both identified in hepatic microsome assays [4] [9].
The compound emerged from systematic explorations of 5-vinyluracil derivatives in the 1970–1980s, initiated by Bergstrom’s discovery that palladium-catalyzed coupling of 5-halouracils with alkenes generated C5-alkenyl derivatives. Early synthetic work by Kumar (1989) demonstrated that hydroxylation of 5-vinyl-2′-deoxyuridine yielded hydroxyethyl intermediates that could be oxidized to the carboxylic acid form [1] [10]. A breakthrough came when De Clercq’s group identified that bromination of (E)-5-(2-Carboxyvinyl)uracil produced (E)-5-(2-bromovinyl)uracil (BVU), a potent anti-herpes agent. This established the carboxyvinyl intermediate as a strategic precursor for antiviral drug synthesis [7] [12].
Table 2: Key Developments in (E)-5-(2-Carboxyvinyl)uracil Research
Year | Development | Significance |
---|---|---|
1978 | Palladium-mediated synthesis of 5-vinyluracils | Enabled efficient C5 functionalization of uracil ring |
1987 | First antiviral evaluation of carboxyvinyl intermediates | Identified role as BVDU precursors |
2008 | Ionic liquid-based synthesis optimization | Improved yields from 45% to 82% using [BMIM]PF₆ solvent |
2022 | Structural studies of TS inhibition | Solved crystal structure of TS-carboxyvinyluracil complex |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7